1-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone
Overview
Description
1-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone is a synthetic organic compound with the molecular formula C12H9Cl2NOS and a molecular weight of 286.18 g/mol This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
The synthesis of 1-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone typically involves the reaction of 2,3-dichlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as phosphorus oxychloride, to yield the thiazole ring .
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, reaction time, and the use of solvents to facilitate the reactions .
Chemical Reactions Analysis
1-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction leads to thiazolidines .
Scientific Research Applications
1-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways . For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with essential metabolic processes .
Comparison with Similar Compounds
1-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone can be compared with other thiazole derivatives, such as:
2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazole: Similar structure but lacks the ethanone group, resulting in different chemical reactivity and applications.
2-(2,5-Dichlorophenyl)-4-methyl-1,3-thiazole: Another derivative with a different substitution pattern on the phenyl ring, leading to variations in biological activity.
Properties
IUPAC Name |
1-[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NOS/c1-6-11(7(2)16)17-12(15-6)8-4-3-5-9(13)10(8)14/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBVTUFIYKTKFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(C(=CC=C2)Cl)Cl)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.